Octyl isovalerate

Vapor pressure Fragrance longevity Volatility

Octyl isovalerate (octyl 3-methylbutanoate; CAS 7786-58-5) is a carboxylic acid ester belonging to the alkyl isovalerate family, with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol. It is a colorless liquid at ambient temperature, characterized by a mild, warm, floral, rose-honey odor profile with an apple-pineapple undertone, and is classified as a synthetic flavor and fragrance agent under FEMA No.

Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
CAS No. 7786-58-5
Cat. No. B1614523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl isovalerate
CAS7786-58-5
Molecular FormulaC13H26O2
Molecular Weight214.34 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)CC(C)C
InChIInChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-15-13(14)11-12(2)3/h12H,4-11H2,1-3H3
InChIKeyFUBGRVHGQADOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Octyl Isovalerate (CAS 7786-58-5): Technical Baseline for Procurement and Formulation Scientists


Octyl isovalerate (octyl 3-methylbutanoate; CAS 7786-58-5) is a carboxylic acid ester belonging to the alkyl isovalerate family, with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol [1]. It is a colorless liquid at ambient temperature, characterized by a mild, warm, floral, rose-honey odor profile with an apple-pineapple undertone, and is classified as a synthetic flavor and fragrance agent under FEMA No. 2814 and JECFA No. 200 [2]. The compound is practically insoluble in water (estimated 1.3 mg/L at 25°C), soluble in alcohol, and exhibits a logP (o/w) of approximately 5.2–5.3, placing it among the more hydrophobic members of its homologous series [1][2].

Why Alkyl Isovalerates Are Not Interchangeable: Physicochemical and Sensory Differentiation of Octyl Isovalerate


Within the alkyl isovalerate homologous series, increasing chain length produces non-linear shifts in volatility, hydrophobicity, odor character, and biological activity that preclude simple substitution. A procurement decision to replace octyl isovalerate with a shorter-chain analog such as hexyl isovalerate or methyl isovalerate will alter the vapor pressure by over an order of magnitude, shift the odor profile from warm floral-rose to sharp green-apple, and modify the partitioning behavior in product matrices by approximately one logP unit per two methylene groups . Furthermore, regulatory safety assessments are compound-specific: octyl isovalerate has a dedicated RIFM safety assessment (2022) clearing all seven human health endpoints using target data and read-across, whereas the read-across analog selection itself differs by homolog, meaning that a safety dossier built for one chain length cannot be assumed valid for another [1]. The quantitative evidence below demonstrates exactly where octyl isovalerate diverges from its closest analogs in measurable, application-relevant terms.

Octyl Isovalerate (CAS 7786-58-5): Head-to-Head Quantitative Differentiation Against Closest Analogs


Vapor Pressure Reduction Drives Fragrance Longevity: Octyl vs. Hexyl vs. Methyl Isovalerate

Octyl isovalerate exhibits a vapor pressure of 0.0236 mm Hg at 25°C, which is approximately 6.7-fold lower than that of hexyl isovalerate (0.158 mm Hg at 25°C) and roughly 770-fold lower than that of methyl isovalerate (18.2 mm Hg at 25°C) . This progressive reduction in volatility with increasing alkyl chain length directly translates to extended fragrance substantivity on skin and in product headspace. For a perfumer or formulator, substituting octyl isovalerate with hexyl isovalerate would increase the evaporation rate by nearly an order of magnitude, substantially shortening the fragrance's perceptible lifetime on a smelling strip or on skin.

Vapor pressure Fragrance longevity Volatility Alkyl isovalerate series

Higher Boiling Point Enables Thermal Process Compatibility: Octyl vs. Hexyl vs. Butyl Isovalerate

Octyl isovalerate has a boiling point range of 249–251°C at 760 mm Hg, which is 34–36°C higher than hexyl isovalerate (215°C) and 72–75°C higher than butyl isovalerate (176.5°C) [1]. This elevated boiling point is directly relevant to food manufacturing processes involving thermal treatment, such as baking (typical oven temperatures 160–220°C), where lower-boiling homologs may undergo excessive evaporative loss before the product reaches the consumer. The higher boiling point also correlates with a higher flash point (>230°F / >110°C for octyl isovalerate vs. 190°F for hexyl isovalerate), which has implications for safe handling and storage classification in industrial settings.

Boiling point Thermal stability Baked goods Process flavor Alkyl isovalerate

LogP-Driven Matrix Partitioning: Consequences for Food vs. Fragrance Application of Octyl Isovalerate

Octyl isovalerate possesses a logP (o/w) of 5.21–5.31, compared to 4.24 for hexyl isovalerate and 1.59 for methyl isovalerate [1]. Each unit increase in logP corresponds to an approximately 10-fold increase in lipid-phase affinity relative to aqueous phase. Consequently, octyl isovalerate partitions into fatty and oily matrices roughly 10 times more strongly than hexyl isovalerate and approximately 5,000 times more strongly than methyl isovalerate. In an oil-in-water emulsion food product (e.g., ice cream, salad dressing), this differential partitioning directly controls the concentration of the aroma compound in the headspace and its perceived intensity upon consumption. A shorter-chain isovalerate substituted into a high-fat formulation would disproportionately partition into the aqueous phase, altering both the temporal flavor release profile and the perceived aroma balance.

LogP Hydrophobicity Matrix partitioning Flavor release Alkyl isovalerate

Cytotoxicity Profile in Macrophage Model: Octyl Isovalerate vs. Structurally Related Octyl Esters

In a direct head-to-head MTT assay using rat peritoneal macrophages, octyl isovalerate exhibited an LD50 of 8.9×10⁻³ mol/dm³, which is approximately 74-fold higher (i.e., lower cytotoxicity) than octyl 2-methylbutanoate (LD50 = 1.2×10⁻⁴ mol/dm³) and approximately 18-fold higher than octyl senecioate (LD50 = 5×10⁻⁴ mol/dm³) [1]. All three compounds share the same octyl alcohol moiety but differ in the acyl group: isovalerate (3-methylbutanoate) is a saturated branched-chain C5 acid ester, 2-methylbutanoate is its positional isomer (branching at C2 rather than C3), and senecioate is an α,β-unsaturated ester. The positive control 5-fluorouracil gave an LD50 of 1.5×10⁻⁵ mol/dm³. This result demonstrates that within a set of structurally very similar octyl esters, the specific branching position and saturation of the acyl group profoundly modulate cytotoxicity.

Cytotoxicity Octyl esters Macrophage LD50 Structural analogs

Odor Character Divergence Along the Alkyl Chain: Warm Floral-Rose vs. Green-Fruity Profiles

The organoleptic profile of octyl isovalerate is consistently described across authoritative databases as mild, warm, floral, rose, and honey with an apple-pineapple undertone, assigned to the 'floral' odor type [1]. In marked contrast, hexyl isovalerate is characterized as green, apple, strawberry, unripe fruit, with waxy textural nuances and a 'fruity' odor type , while methyl isovalerate is described as strong, pungent, apple-like, and ethereal, also classified as 'fruity' . This qualitative divergence means that octyl isovalerate occupies a distinct sensory space—the warm, floral-rose domain—that is absent in shorter-chain isovalerates. Within the alkyl isovalerate family, only the octyl ester reliably delivers this warm floral character, making it irreplaceable in fragrance accords targeting rose, honey, or warm floral notes without resorting to entirely different chemical classes (e.g., phenyl ethyl alcohol, geraniol) that carry different volatility and stability profiles.

Odor character Organoleptic Flavor profile Sensory differentiation Alkyl isovalerate series

Octyl Isovalerate (CAS 7786-58-5): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Fine Fragrance Mid-to-Base Note: Warm Floral-Rose Accords Requiring Extended Substantivity

Octyl isovalerate's vapor pressure of 0.0236 mm Hg—6.7-fold lower than hexyl isovalerate—makes it suitable as a mid-to-base note in fine fragrance formulations where floral-rose character must persist beyond the initial top-note evaporation phase [1]. Its warm, honeyed floral profile, documented in organoleptic databases as 'mild warm floral rose honey apple pineapple,' fills a sensory niche that shorter-chain isovalerates cannot address, as those compounds deliver green-fruity rather than warm-floral impressions [2]. The RIFM safety assessment (2022) clearing all seven human health endpoints, including skin sensitization and phototoxicity, provides the regulatory confidence required for use in leave-on cosmetic products at the IFRA-standard concentration band [3].

Thermally Processed Food Flavoring: Baked Goods and Confectionery Where High-Boiling Esters Are Required

With a boiling point of 249–251°C, octyl isovalerate is 34–36°C higher-boiling than hexyl isovalerate and 72–75°C higher than butyl isovalerate, directly supporting its preferential selection for baked goods, hard candy, and other thermally processed foods where lower-boiling flavor esters suffer excessive evaporative loss [1]. FEMA usage data specify levels of 1.0–4.0 mg/kg for baked goods and confectionery, and 0.80–1.0 mg/kg for frozen dairy, reflecting established safe-use concentrations in these categories [2]. Its high logP of 5.21 ensures favorable partitioning into fat-containing food matrices, providing sustained flavor release in butter-based baked products and cream-based confectionery [3]. JECFA has evaluated the compound and determined no safety concern at current intake levels when used as a flavoring agent [4].

Essential Oil and Natural Product Research: Octyl Ester Library Component for Structure-Activity Studies

In the study of Tordylium maximum essential oil, octyl isovalerate was identified as one of the major volatile constituents alongside octyl tiglate and octyl isobutanoate, and was included in a synthesized library of twelve octyl esters for comparative cytotoxicity screening [1]. The MTT assay results demonstrated that octyl isovalerate (LD50 = 8.9×10⁻³ mol/dm³) was approximately 74-fold less cytotoxic than its positional isomer octyl 2-methylbutanoate, establishing a clear structure-activity relationship where the methyl branching position on the C5 acyl chain significantly modulates biological activity [1]. Researchers investigating ester structure-activity relationships, natural product authentication, or essential oil standardization can utilize octyl isovalerate as a well-characterized reference compound with documented chromatographic (Kovats retention index) and spectral properties.

Regulatory-Compliant Flavor and Fragrance Procurement: Pre-Assessed Safety Dossier Available

Octyl isovalerate benefits from a comprehensive and recent (2022) RIFM safety assessment that evaluated seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity/photoallergenicity, local respiratory toxicity, and environmental safety), with all endpoints cleared using target data, read-across, and/or TTC approaches [1]. The compound has a Cramer Class I (low toxicity) classification, and its JECFA evaluation (1997, 49th meeting) confirmed no safety concern at current dietary intake levels [2]. For procurement professionals in regulated markets, this complete, modern safety dossier reduces the due-diligence burden compared to analogs that may lack a dedicated RIFM monograph or rely on older, less comprehensive evaluations. The FEMA GRAS status (FEMA 2814, GRAS publication No. 3) and inclusion in the FDA EAFUS list further support its acceptance in U.S. food applications [3].

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